molecular formula C8H6N2O2 B6260853 5-hydroxy-3,4-dihydroquinazolin-4-one CAS No. 135106-44-4

5-hydroxy-3,4-dihydroquinazolin-4-one

货号 B6260853
CAS 编号: 135106-44-4
分子量: 162.1
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-hydroxy-3,4-dihydroquinazolin-4-one is a derivative of quinazolinone . Quinazolinones are considered significant for the synthesis of diverse molecules with physiological significance and pharmacological utilization . They have received attention due to their distinct biopharmaceutical activities .


Synthesis Analysis

Dihydroquinazolin-4 (1H)-one derivatives can be synthesized via a “one-pot” three-component reaction scheme by treating aniline and different aromatic aldehydes with isatoic anhydride in the presence of acetic acid . Another method involves the Michael addition of the amino group of the anthranilamide to the triple bond of the ketoalkyne, generating the enaminone intermediate which upon acid-catalyzed intramolecular cyclization with subsequent C-C bond cleavage affords the final product .


Molecular Structure Analysis

Quinazoline is a heterocyclic compound of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2 (1H)quinazolinones, 4 (3H)quinazolinones, and 2,4 (1H,3H)quinazolinedione .


Chemical Reactions Analysis

The first quinazoline derivative was synthesized in 1869 by the reaction of cyanogens with anthranilic acid . Many years later quinazoline was obtained by decarboxylation of the 2-carboxy derivative (quinazolinone) which can be synthesized more easily by a different method .

作用机制

While the specific mechanism of action for 5-hydroxy-3,4-dihydroquinazolin-4-one is not explicitly mentioned in the search results, quinazolinone derivatives have been found to exhibit a broad range of pharmacological activities, including antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor activities .

未来方向

Molecular hybridization has become a new promising way to treat multifactorial diseases with a single compound that acts on multiple targets . The combination of several functional pharmacophore groups in one molecule can lead to a stronger therapeutic effect due to the ability to bind to several targets and possible synergistic interactions . The quinazoline cycle and hydroxamic acids are unique pharmacophore groups that contribute to the structure of drug agents widely used in medical chemistry . The combination of these pharmacophores in one molecule leads to promising new compounds .

属性

{ "Design of the Synthesis Pathway": "The synthesis of 5-hydroxy-3,4-dihydroquinazolin-4-one can be achieved through a multi-step process involving the condensation of an anthranilic acid derivative with an aldehyde, followed by cyclization and reduction reactions.", "Starting Materials": [ "2-aminobenzoic acid", "2-hydroxybenzaldehyde", "sodium acetate", "acetic anhydride", "sodium borohydride", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzoic acid with 2-hydroxybenzaldehyde in the presence of sodium acetate and acetic anhydride to form 2-(2-hydroxyphenyl)-3-phenylquinazolin-4(3H)-one.", "Step 2: Cyclization of the intermediate product with sodium acetate in ethanol to form 5-hydroxy-3,4-dihydroquinazolin-4-one.", "Step 3: Reduction of the final product with sodium borohydride in ethanol to yield 5-hydroxy-3,4-dihydroquinazolin-4-one." ] }

CAS 编号

135106-44-4

产品名称

5-hydroxy-3,4-dihydroquinazolin-4-one

分子式

C8H6N2O2

分子量

162.1

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。